molecular formula C4H2BrF3N2 B2580751 5-bromo-2-(trifluoromethyl)-1H-imidazole CAS No. 219534-98-2

5-bromo-2-(trifluoromethyl)-1H-imidazole

Cat. No.: B2580751
CAS No.: 219534-98-2
M. Wt: 214.973
InChI Key: GEOYWMVJTKVTAT-UHFFFAOYSA-N
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Description

5-bromo-2-(trifluoromethyl)-1H-imidazole is a chemical compound with the empirical formula C8H4BrF3N2 . It is a solid substance .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 265.03 . The safety data sheet of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, indicates that it has a melting point of 39.0 to 44.0 °C .

Scientific Research Applications

Organometallic Chemistry

The chemistry of tris(pyrazolyl)borato vanadium complexes, closely related to imidazole derivatives, has been explored for modeling vanadium-histidine interactions in metalloproteins such as bromoperoxidase. This research highlights the potential of imidazole derivatives in understanding and mimicking the functional aspects of metalloproteins (Etienne, 1996).

Pharmaceutical Development

Imidazole scaffolds are pivotal in designing selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is crucial for proinflammatory cytokine release. The research reviews the design, synthesis, and activity studies of tri- and tetra-substituted imidazole compounds, underlining the significance of imidazole derivatives in developing novel therapeutics (Scior et al., 2011).

Corrosion Inhibition

Imidazole and its derivatives, owing to their heterocyclic structure with nitrogen atoms, are used as effective corrosion inhibitors, especially in the petroleum industry. Their adsorption onto metal surfaces forms a protective layer, significantly reducing corrosion. This application underscores the industrial relevance of imidazole derivatives in enhancing material longevity (Sriplai & Sombatmankhong, 2023).

Catalysis

The synthesis of nitrogen-containing heterocycles, including imidazole derivatives, through tandem catalysis, has been extensively reviewed. Such catalytic processes are crucial for developing pharmacologically active compounds and highlight the role of imidazole derivatives in facilitating complex chemical transformations (Campos & Berteina‐Raboin, 2020).

Safety and Hazards

The safety data sheet of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, indicates that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2/c5-2-1-9-3(10-2)4(6,7)8/h1H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOYWMVJTKVTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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